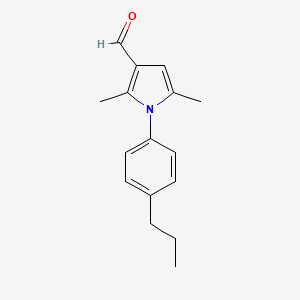
2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique structural features, which include two methyl groups, a propylphenyl group, and an aldehyde functional group attached to the pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The methyl and propylphenyl groups can be introduced through Friedel-Crafts alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: 2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-methanol.
Substitution: Various halogenated or nitrated derivatives of the original compound.
科学研究应用
2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
作用机制
The mechanism of action of 2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde: Lacks the propyl group, which may affect its chemical reactivity and biological activity.
2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde: Contains a methyl group instead of a propyl group, potentially altering its physical and chemical properties.
2,5-Dimethyl-1-(4-ethylphenyl)-1H-pyrrole-3-carbaldehyde: Features an ethyl group, which may influence its solubility and reactivity.
Uniqueness
2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of the propyl group, which can impact its steric and electronic properties
属性
分子式 |
C16H19NO |
|---|---|
分子量 |
241.33 g/mol |
IUPAC 名称 |
2,5-dimethyl-1-(4-propylphenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C16H19NO/c1-4-5-14-6-8-16(9-7-14)17-12(2)10-15(11-18)13(17)3/h6-11H,4-5H2,1-3H3 |
InChI 键 |
YCGFTRFZWBGBMJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


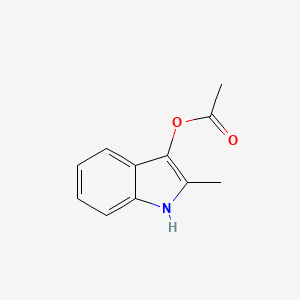
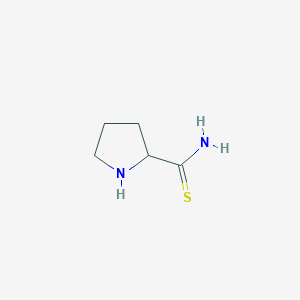
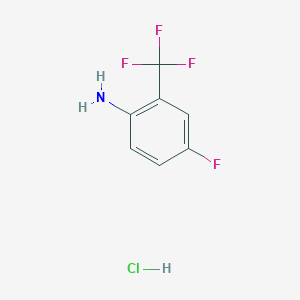
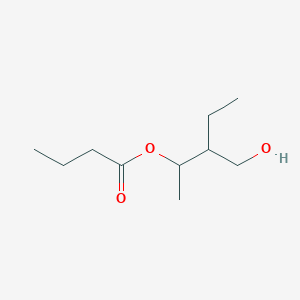
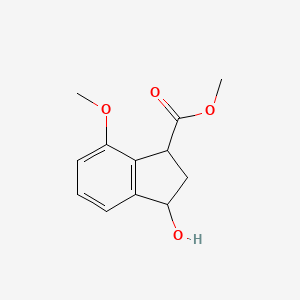
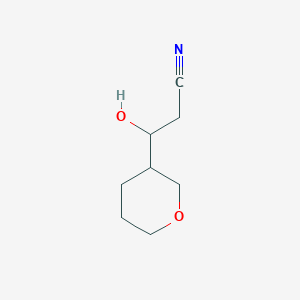
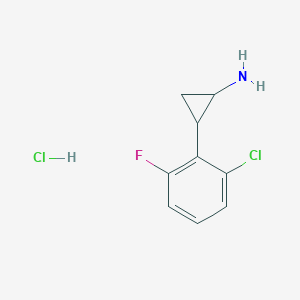

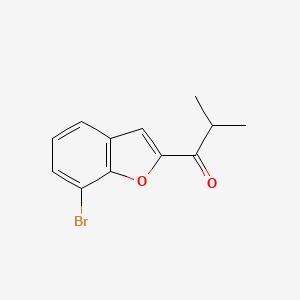
![[2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane](/img/structure/B13157426.png)

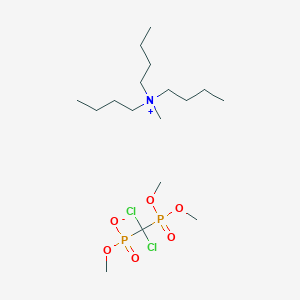
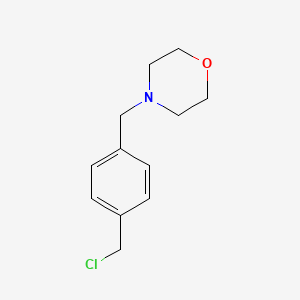
![N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13157436.png)
